6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one
Overview
Description
6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a brominated derivative of naphthyridine, a heterocyclic compound. Naphthyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves the bromination of 3,4-dihydro-2,7-naphthyridin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming naphthyridine oxides.
Reduction: Reduction reactions might yield de-brominated or hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Naphthyridine oxides.
Reduction: De-brominated or hydrogenated naphthyridines.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2,7-naphthyridin-1(2H)-one: The non-brominated parent compound.
6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one: A chlorinated analogue.
6-Fluoro-3,4-dihydro-2,7-naphthyridin-1(2H)-one: A fluorinated analogue.
Uniqueness
6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated analogues.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-2,7-naphthyridin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUSSVPYSMDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CN=C(C=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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